molecular formula C17H19NO3 B2986445 (S)-Cbz-3-Amino-3-phenylpropan-1-ol CAS No. 869468-32-6

(S)-Cbz-3-Amino-3-phenylpropan-1-ol

Cat. No.: B2986445
CAS No.: 869468-32-6
M. Wt: 285.343
InChI Key: LHJCROXNTSGDSP-INIZCTEOSA-N
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Description

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group, a phenyl ring, and a hydroxyl group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cbz-3-Amino-3-phenylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-Amino-3-phenylpropan-1-ol.

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-Cbz-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or Dess-Martin periodinane in dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: TsCl in pyridine followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of (S)-Cbz-3-Amino-3-phenylpropanal.

    Reduction: Formation of (S)-3-Amino-3-phenylpropan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Cbz-3-Amino-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-Cbz-3-Amino-3-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-Cbz-3-Amino-3-phenylpropan-1-ol
  • (S)-Cbz-3-Amino-2-phenylpropan-1-ol
  • (S)-Cbz-2-Amino-3-phenylpropan-1-ol

Uniqueness

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a benzyl carbamate protecting group and a phenyl ring. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and biologically active molecules.

Properties

IUPAC Name

benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCROXNTSGDSP-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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